pKa Comparison: Impact of 5-Fluoro Substitution on Pyridine Nitrogen Basicity
The predicted pKa of (5-fluoro-3-methylpyridin-2-yl)methanol is 13.11±0.10 [1], reflecting the electron-withdrawing effect of the 5-fluoro substituent. In contrast, the non-fluorinated analog (3-methylpyridin-2-yl)methanol exhibits a higher pKa of 13.51±0.10 . The ~0.4 unit decrease in pKa translates to a >2-fold reduction in protonated fraction at physiological pH, which can influence membrane permeability and off-target interactions in drug candidates.
| Evidence Dimension | pKa (predicted) |
|---|---|
| Target Compound Data | 13.11 ± 0.10 |
| Comparator Or Baseline | (3-methylpyridin-2-yl)methanol: 13.51 ± 0.10 |
| Quantified Difference | ΔpKa = -0.40 ± 0.14 |
| Conditions | Predicted via ACD/Labs or similar software; referenced from chemical databases |
Why This Matters
A lower pKa reduces the proportion of positively charged species at neutral pH, potentially improving passive diffusion and reducing hERG or other off-target liabilities.
- [1] MyWellWork. (5-fluoro-3-Methylpyridin-2-yl)Methanol Properties. Accessed April 2026. View Source
